molecular formula C8H6O3S B2946711 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one CAS No. 1279207-49-6

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one

Cat. No.: B2946711
CAS No.: 1279207-49-6
M. Wt: 182.19
InChI Key: ZDNMQXFMPNIJGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenol with sulfur and carbon dioxide in the presence of a catalyst to form the oxathiol ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxathiol ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one is unique due to its specific combination of a hydroxyl group, a methyl group, and an oxathiol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-hydroxy-4-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNMQXFMPNIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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